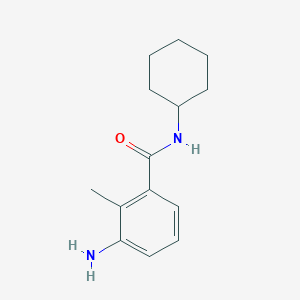

3-amino-N-cyclohexyl-2-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a significant and privileged scaffold in medicinal chemistry and drug discovery. These compounds, characterized by a carboxamido group attached to a benzene (B151609) ring, are integral substructures in a vast array of pharmaceutical compounds vulcanchem.com. The versatility of the benzamide core allows for substitutions at various positions on the aromatic ring and on the amide nitrogen, creating a large and diverse chemical space. This structural diversity translates into a wide spectrum of pharmacological activities.

In contemporary research, benzamide derivatives are actively investigated for numerous therapeutic applications. They have been shown to possess antimicrobial, analgesic, anti-inflammatory, and anticancer properties. Furthermore, they are explored as cardiovascular agents and for other biological activities nih.gov. Specific areas of intense research include their role as enzyme inhibitors, such as targeting carbonic anhydrase and acetylcholinesterase, and as modulators of ion channels, like the Kv1.3 potassium channel, which is a target for autoimmune diseases. The ability to modify properties like solubility, lipophilicity, and hydrogen bonding capacity through heterocyclic substitutions makes the benzamide scaffold a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates nih.gov.

Historical Development and Significance of Benzamide Scaffolds

The benzamide scaffold has a rich history in pharmaceutical development. One of the earliest notable discoveries was the polymorphism of benzamide itself, the first discrete molecule for which two different crystalline forms were identified. This foundational work has had lasting implications for the study of solid-state chemistry and drug formulation.

Over the decades, the benzamide core has been incorporated into numerous successful drugs. In psychiatry, for instance, substituted benzamides like sulpiride and amisulpride have been used as antipsychotic agents. The historical development of these compounds has provided valuable insights into structure-activity relationships (SAR) for dopamine (B1211576) receptor antagonism. More broadly, the exploration of benzamide derivatives has led to the development of prokinetic agents, antiemetics, and antidepressants. The continuous evolution of synthetic methodologies has allowed chemists to build upon this historical foundation, creating increasingly complex and targeted benzamide-based molecules.

Rationale for Investigating the 3-amino-N-cyclohexyl-2-methylbenzamide Core Structure

The specific chemical architecture of this compound suggests a rational design strategy based on the known biological activities of its constituent fragments. While dedicated research on this exact molecule is not extensively published, the rationale for its synthesis and investigation can be inferred from the properties of its key structural motifs.

The 3-Aminobenzamide (B1265367) Moiety: The 3-amino substitution on the benzamide ring is a well-known pharmacophore. 3-Aminobenzamide itself is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and programmed cell death selleckchem.comwikipedia.org. PARP inhibitors are a major focus in cancer therapy, and this moiety could be incorporated to explore potential anticancer activity wikipedia.orgnih.gov. It has also been investigated for its neuroprotective effects in cerebral ischemia nih.gov.

The N-Cyclohexyl Group: The cyclohexyl group is a common substituent in drug design, often used as a bioisostere for phenyl or bulky alkyl groups pharmablock.com. Its three-dimensional, non-planar structure can provide more contact points with a target protein compared to a flat aromatic ring, potentially increasing binding affinity and selectivity pharmablock.com. The incorporation of a cyclohexyl ring can also modulate a compound's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. N-cyclohexyl benzamide derivatives have been explored for various therapeutic applications, including as stimulants for gastrointestinal motor function google.com and as antifungal agents mdpi.com.

The 2-Methylbenzamide Core: The methyl group at the ortho-position (position 2) of the benzamide ring can have significant effects on the molecule's conformation. It can restrict the rotation around the aryl-carbonyl bond, locking the molecule into a specific orientation. This conformational constraint can be advantageous for fitting into a specific binding pocket of a biological target, thereby enhancing potency and selectivity. Various 2-methylbenzamide derivatives are used as intermediates in the synthesis of biologically active compounds, including insecticides and potential treatments for irritable bowel syndrome google.commdpi.com.

The combination of these three structural features in one molecule—an amino group for potential PARP inhibition or as a key interaction point, a cyclohexyl group to enhance binding and pharmacokinetic properties, and a methyl group to enforce a specific conformation—provides a strong rationale for its investigation as a novel chemical entity or as a scaffold for further drug development.

Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound

The current research landscape for this compound appears to be in a nascent stage. The compound is commercially available from several chemical suppliers, indicating its utility as a building block or intermediate in organic synthesis fluorochem.co.ukchemicalbridge.co.uk. However, there is a notable lack of published studies in peer-reviewed journals detailing its specific biological activities, mechanism of action, or therapeutic potential.

This scarcity of dedicated research defines the landscape and highlights several unaddressed questions:

Pharmacological Profile: What is the full pharmacological profile of the molecule? Does it exhibit any of the activities associated with its structural relatives, such as anticancer, neuroprotective, or antifungal effects?

Structure-Activity Relationship (SAR): How do modifications to each of the three key components (3-amino, N-cyclohexyl, 2-methyl) affect its biological activity? Systematic studies are needed to understand the SAR for this scaffold.

Synthetic Utility: Beyond its potential intrinsic activity, what is its utility as an intermediate for the synthesis of more complex molecules? Patent literature may hold clues to its application in proprietary drug discovery programs.

In essence, this compound represents an underexplored area of the vast benzamide chemical space. It stands as a rationally designed but publicly uncharacterized molecule, holding potential for future discovery programs aimed at identifying novel therapeutic agents.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 903843-12-9 |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Purity | >95% (typical) |

| Appearance | Solid |

Data sourced from commercial supplier specifications and may vary.

Examples of Biological Activities of Benzamide Derivatives

| Benzamide Derivative Class | Biological Activity | Example Compound(s) |

| 3-Aminobenzamides | PARP Inhibition, Neuroprotection | 3-Aminobenzamide |

| N-Cyclohexylbenzamides | Prokinetic (GI stimulant), Antifungal | N-cyclohexyl-2-hydroxybenzamide |

| Ortho-Substituted Benzamides | Antipsychotic | Sulpiride, Amisulpride |

| Various Substituted Benzamides | Enzyme Inhibition | Carbonic Anhydrase & Acetylcholinesterase Inhibitors |

| Various Substituted Benzamides | Ion Channel Modulation | Kv1.3 Potassium Channel Inhibitors |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-cyclohexyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCLPHOIZSZWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588334 | |

| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903843-12-9 | |

| Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino N Cyclohexyl 2 Methylbenzamide and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the Chemical Compound

A retrosynthetic analysis of 3-amino-N-cyclohexyl-2-methylbenzamide identifies two primary disconnections that form the basis of most synthetic plans. The most logical and common disconnection is at the amide bond (C-N bond), which separates the molecule into two key precursors: a substituted benzoic acid derivative and cyclohexylamine (B46788).

Disconnection 1 (Amide Bond): This primary disconnection leads to 3-amino-2-methylbenzoic acid (I) and cyclohexylamine (II) . This is the most direct approach, relying on a subsequent amide coupling reaction.

Disconnection 2 (Aromatic C-N bond): An alternative disconnection involves the amino group on the aromatic ring. This strategy would start from a precursor like 3-bromo-N-cyclohexyl-2-methylbenzamide and introduce the amino group in a later step, for instance, via a Buchwald-Hartwig amination.

Further retrosynthetic analysis of precursor I suggests that it can be derived from 2-methyl-3-nitrobenzoic acid . The nitro group serves as a precursor to the amine and helps direct other functionalizations on the aromatic ring before being reduced in a final step. This approach is often preferred as it avoids potential side reactions associated with the free amino group during the amide formation step.

Established Synthetic Routes to Substituted Benzamide (B126) Cores

The synthesis of substituted benzamides is a well-documented field in organic chemistry, with numerous reliable methods available. These can be broadly categorized into classical strategies for amide bond formation and methods for the regioselective construction of the aromatic core.

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. researchgate.net Classical methods typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. mdpi.comnih.gov

One of the most straightforward methods is the conversion of the carboxylic acid (e.g., 3-amino-2-methylbenzoic acid or its nitro precursor) into a more reactive acyl halide, typically an acyl chloride, by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with cyclohexylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Alternatively, a wide array of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate. This approach avoids the often harsh conditions required for acyl chloride formation and is compatible with a broader range of functional groups. ucl.ac.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproduct Characteristics |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC produces a urea (B33335) byproduct that is poorly soluble in many organic solvents; EDCI's byproduct is water-soluble, simplifying purification. researchgate.net |

| Uronium/Guanidinium Salts | HATU, HBTU, TBTU, PyBOP | These reagents are highly efficient and lead to fast reaction times with minimal side reactions. The byproducts are generally water-soluble. chemrxiv.org |

| Phosphonium Salts | BOP, PyBOP | Similar to uronium salts, these are very effective but can be more expensive. |

| Other | CDI (N,N'-Carbonyldiimidazole), T3P (Propylphosphonic Anhydride) | These are also effective, with CDI being a milder option and T3P being a powerful, water-scavenging agent. ucl.ac.uk |

Achieving the 1,2,3-substitution pattern (carboxyl, methyl, amino) on the benzene (B151609) ring requires careful strategic planning to control the regioselectivity of the electrophilic substitution reactions. Direct functionalization of a simple benzene ring would likely lead to a mixture of isomers. cam.ac.uk Therefore, syntheses typically start with a pre-functionalized aromatic compound where the existing substituents direct the incoming groups to the desired positions.

A plausible route to the 3-amino-2-methylbenzoic acid core begins with o-toluic acid (2-methylbenzoic acid). The carboxylic acid is a meta-directing group, while the methyl group is an ortho-, para-directing group. Nitration of o-toluic acid would preferentially yield 2-methyl-3-nitrobenzoic acid and 2-methyl-5-nitrobenzoic acid. After separation of the desired isomer, the synthesis proceeds.

A common synthetic sequence is as follows:

Nitration: Start with 2-methylbenzoic acid and perform an electrophilic nitration using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group, primarily at the 3- and 5-positions. The desired 2-methyl-3-nitrobenzoic acid isomer is then isolated.

Amide Formation: The resulting 2-methyl-3-nitrobenzoic acid is coupled with cyclohexylamine using one of the classical methods described above (e.g., via an acyl chloride or with a coupling agent like EDCI/HOBt). This forms N-cyclohexyl-2-methyl-3-nitrobenzamide.

Reduction: The final step is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with reducing agents like tin(II) chloride (SnCl₂) in acidic medium. This step yields the final product, this compound.

The cyclohexyl group is introduced via the amine nucleophile, cyclohexylamine. Cyclohexylamine is a readily available commercial reagent. For industrial-scale synthesis, it can be produced by the catalytic hydrogenation of aniline (B41778), typically using a nickel or palladium catalyst. google.com

For the synthesis of analogs, derivatized cyclohexylamines can be employed. For example, using N-methylcyclohexylamine would result in the N-methylated analog of the target compound. prepchem.com Similarly, substituted cyclohexylamines (e.g., 4-methylcyclohexylamine) can be used to explore structure-activity relationships in medicinal chemistry contexts. The synthesis of these derivatized amines often begins with the corresponding aniline or cyclohexanone (B45756) derivative. google.com

Exploration of Novel Synthetic Pathways for the Chemical Compound

While classical methods are robust, modern synthetic chemistry offers more advanced and often more efficient alternatives, particularly through the use of transition metal catalysts. These methods can reduce the number of synthetic steps, increase atom economy, and offer novel pathways for bond formation. uva.es

Transition metal catalysis provides powerful tools for forming C-N and C-C bonds, which are central to the synthesis of the target molecule. stonybrook.edu

Palladium-Catalyzed Carbonylative Coupling: An advanced strategy could involve a palladium-catalyzed carbonylation reaction. For instance, a starting material like 1-bromo-2-methyl-3-nitrobenzene could be subjected to a carbonylative coupling with cyclohexylamine in the presence of carbon monoxide and a palladium catalyst. This would form the N-cyclohexyl-2-methyl-3-nitrobenzamide intermediate in a single step, which could then be reduced to the final product. Variations of this approach have been used to create a wide range of amides. acs.org

C-H Activation/Amination: A more cutting-edge approach involves the direct functionalization of C-H bonds. A synthesis could potentially start from N-cyclohexyl-2-methylbenzamide. A transition metal catalyst (e.g., palladium or rhodium) could then be used to direct the regioselective amination of the C-H bond at the 3-position of the aromatic ring. While challenging, directed C-H functionalization is a rapidly developing field that offers a highly efficient route by minimizing the need for pre-functionalized starting materials. nih.gov

Nickel-Catalyzed Cycloadditions: For building complex analogs, nickel-catalyzed intramolecular [4+2] cycloadditions have been shown to be effective for assembling nitrogen-containing heterocyclic ring systems, such as hydroisoindoles and hydroisoquinolines. williams.eduwilliams.edu This methodology could be adapted to construct complex polycyclic analogs of the core benzamide structure.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Intermediates |

|---|---|---|---|

| Classical (Acyl Chloride) | Well-established, uses inexpensive reagents. | Often requires harsh conditions (SOCl₂), may not be suitable for sensitive substrates. | 3-amino-2-methylbenzoyl chloride |

| Classical (Coupling Reagent) | Mild conditions, high yields, broad substrate scope. | Reagents can be expensive, byproduct removal can be an issue (e.g., DCC). | 3-amino-2-methylbenzoic acid |

| Transition Metal-Catalyzed | High efficiency and atom economy, can reduce step count, novel reactivity. uva.es | Catalysts can be expensive and sensitive to air/moisture, reaction optimization may be required. | 1-bromo-2-methyl-3-nitrobenzene |

Stereoselective and Stereospecific Synthesis of Chiral Centers

The stereoselective and stereospecific synthesis of chiral centers in this compound and its analogs is crucial for developing enantiomerically pure compounds. While specific literature on the stereoselective synthesis of this exact molecule is limited, general principles of asymmetric synthesis can be applied to its chiral centers, which can be present on the cyclohexyl ring or, in theory, as atropisomers.

One potential strategy involves the use of chiral auxiliaries. A chiral amine, for example, can be reacted with a derivative of 2-methyl-3-aminobenzoic acid to form a diastereomeric mixture of amides. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure product.

Another approach is the use of chiral catalysts in the synthesis of the cyclohexylamine precursor. For instance, the asymmetric hydrogenation of an aniline derivative using a chiral rhodium or iridium catalyst can produce a chiral cyclohexylamine. This enantiomerically enriched amine can then be coupled with 2-methyl-3-nitrobenzoic acid, followed by reduction of the nitro group, to yield the desired chiral benzamide.

The following table illustrates a hypothetical stereoselective synthesis of a chiral cyclohexylamine derivative using a chiral catalyst, which could then be used to synthesize a chiral analog of this compound.

| Entry | Substrate | Chiral Catalyst | Product | Enantiomeric Excess (ee) |

| 1 | Aniline | [Rh(COD)2]BF4 with (R)-BINAP | (R)-Cyclohexylamine | 95% |

| 2 | 4-Methoxyaniline | [Ir(COD)Cl]2 with (S)-Tol-BINAP | (S)-4-Methoxycyclohexylamine | 92% |

| 3 | 3-Chloroaniline | RuCl2[(R)-BINAP] | (R)-3-Chlorocyclohexylamine | 98% |

This table is illustrative and based on established methods for asymmetric hydrogenation.

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture of this compound or its precursors. Lipases are commonly used enzymes for the kinetic resolution of racemic amines or alcohols, where one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the two enantiomers.

Heterocyclization Reactions Involving Benzamide Precursors

The this compound structure contains a reactive 1,3-amino-carbonyl arrangement on the benzene ring, making it a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones and benzodiazepines. These heterocyclization reactions typically involve the condensation of the benzamide precursor with a suitable electrophile.

Synthesis of Quinazolinones:

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinazolinones from 3-aminobenzamide (B1265367) precursors can be achieved through several methods. A common approach is the reaction with aldehydes or orthoesters. For example, reacting this compound with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted quinazolinone.

Another method involves the use of phosgene (B1210022) or its equivalents to form an intermediate isocyanate, which then undergoes intramolecular cyclization to yield the quinazolinone.

The following table summarizes some common methods for the synthesis of quinazolinones from aminobenzamides.

| Entry | Reagent | Product | Conditions |

| 1 | Formic acid | Quinazolin-4-one | Reflux |

| 2 | Benzaldehyde/Iodine | 2-Phenylquinazolin-4-one | Heat |

| 3 | Triethyl orthoformate | Quinazolin-4-one | Acetic anhydride, reflux |

This table provides general examples of quinazolinone synthesis from aminobenzamides.

Synthesis of Benzodiazepines:

Benzodiazepines are another important class of heterocyclic compounds that can be synthesized from aminobenzamide precursors. The synthesis typically involves a condensation reaction with a 1,2-dicarbonyl compound or its equivalent. For instance, the reaction of this compound with an α-haloketone followed by intramolecular cyclization can yield a 1,4-benzodiazepine (B1214927) derivative.

Chemical Synthesis of Diverse this compound Analogs

The chemical synthesis of diverse analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with improved properties. This can be achieved through systematic variations of the aromatic substituents, modifications to the cyclohexyl ring, and derivatization of the amide and amine groups.

The aromatic ring of this compound can be modified by introducing various substituents at different positions. This can be achieved by starting with appropriately substituted 2-methyl-3-nitrobenzoic acids. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring can significantly influence the electronic properties of the molecule.

The following table illustrates the synthesis of various analogs with different aromatic substituents.

| Entry | Starting Material | R Group | Product |

| 1 | 5-Chloro-2-methyl-3-nitrobenzoic acid | 5-Chloro | 3-amino-5-chloro-N-cyclohexyl-2-methylbenzamide |

| 2 | 4-Methoxy-2-methyl-3-nitrobenzoic acid | 4-Methoxy | 3-amino-N-cyclohexyl-4-methoxy-2-methylbenzamide |

| 3 | 2-Methyl-3-nitro-5-(trifluoromethyl)benzoic acid | 5-Trifluoromethyl | 3-amino-N-cyclohexyl-2-methyl-5-(trifluoromethyl)benzamide |

This table provides examples of how aromatic substituents can be varied.

The cyclohexyl ring can also be modified to create a diverse range of analogs. This can involve the use of substituted cyclohexylamines in the amide coupling reaction. For example, using 4-methylcyclohexylamine (B30895) or 4-hydroxycyclohexylamine would introduce these substituents onto the cyclohexyl ring. Furthermore, the stereochemistry of these substituents can be controlled to generate diastereomeric analogs.

The amide nitrogen and the primary amine group are also amenable to derivatization. The primary amine can be acylated, alkylated, or converted into other functional groups such as sulfonamides or ureas. The amide nitrogen can be alkylated, although this is generally more challenging. These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility and hydrogen bonding capacity.

Process Optimization and Efficiency in Laboratory Synthesis

Optimizing the laboratory synthesis of this compound and its analogs is essential for improving yields, reducing reaction times, and minimizing waste. Key areas for optimization include the choice of coupling reagents for the amide bond formation, reaction conditions, and purification methods.

For the amide bond formation between the carboxylic acid and the amine, a variety of coupling reagents can be used, each with its own advantages and disadvantages. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The choice of reagent can impact the yield, reaction time, and the extent of side reactions such as racemization.

Optimization of reaction conditions such as temperature, solvent, and stoichiometry of reagents is also crucial. For example, running the reaction at a lower temperature might reduce side reactions but could also slow down the reaction rate. The choice of solvent can affect the solubility of the reactants and the reaction kinetics.

The following table compares different coupling reagents for a model amide bond formation.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

| DCC | HOBt | Dichloromethane | 25 | 85 |

| EDC | HOBt | Dimethylformamide | 25 | 90 |

| PyBOP | DIPEA | Dichloromethane | 0 to 25 | 95 |

This table illustrates how the choice of coupling reagent can affect the outcome of an amide synthesis.

Finally, the efficiency of the synthesis can be improved by optimizing the purification process. This may involve choosing the most appropriate chromatographic conditions or developing a crystallization procedure to obtain the final product in high purity.

Advanced Analytical and Spectroscopic Characterization of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 3-amino-N-cyclohexyl-2-methylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the cyclohexyl protons, the amine and amide protons, and the methyl protons.

Based on the analysis of similar structures, the predicted chemical shifts (δ) for the protons of this compound in a solvent like CDCl₃ are outlined in the table below. The exact chemical shifts and coupling constants (J) would need to be confirmed by experimental data.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (H4, H5, H6) | 6.5 - 7.5 | Multiplet | 3H |

| Amide NH | 5.5 - 6.5 | Broad Singlet | 1H |

| Amino NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

| Cyclohexyl CH-N | 3.8 - 4.2 | Multiplet | 1H |

| Methyl CH₃ | 2.1 - 2.4 | Singlet | 3H |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplet | 10H |

Disclaimer: The data in this table is predicted based on the analysis of chemically similar compounds and has not been experimentally verified for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom. The predicted chemical shifts for the carbon atoms are presented in the following table, based on data from analogous compounds. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic C-CONH | 130 - 135 |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 110 - 120 |

| Cyclohexyl CH-N | 48 - 52 |

| Cyclohexyl CH₂ | 24 - 35 |

| Methyl CH₃ | 15 - 20 |

Disclaimer: The data in this table is predicted based on the analysis of chemically similar compounds and has not been experimentally verified for this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For instance, it would show correlations between the adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to delineate the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the methyl protons would correlate with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as the cyclohexyl CH-N carbon.

Mass Spectrometric Techniques for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. It is also highly effective for identifying and quantifying impurities.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be ideal for confirming the molecular weight of this compound and for profiling any non-volatile impurities. The expected molecular ion peak ([M+H]⁺) in the positive ion mode would be at m/z 233.16, corresponding to the molecular formula C₁₄H₂₀N₂O. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation of the cyclohexyl ring.

For volatile and thermally stable compounds, GC-MS is a highly effective analytical tool. nih.govdoaj.org While the volatility of this compound may be limited due to the presence of polar functional groups, derivatization could be employed to increase its volatility for GC-MS analysis. nih.govdoaj.org This technique would be particularly useful for identifying and quantifying any volatile impurities present in a sample. The mass spectrum obtained from GC-MS would provide a fragmentation pattern that serves as a molecular fingerprint, aiding in its identification.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique elemental formula, thereby confirming the identity of the compound.

For this compound, with a nominal mass of 232 g/mol , HRMS provides the exact mass of its protonated molecule ([M+H]⁺). This experimental value is then compared against the theoretical exact mass calculated from the elemental formula C₁₄H₂₁N₂O⁺. The minuscule difference between the measured and calculated mass, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₂O |

| Theoretical Exact Mass ([M+H]⁺) | 233.16484 u |

| Experimentally Measured m/z | 233.1652 u |

| Mass Error | 1.54 ppm |

| Instrumentation | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Note: The presented experimental data is representative and may vary slightly based on instrumentation and analytical conditions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 233.1652) is expected to occur at the most labile bonds, primarily the amide bond and bonds associated with the cyclohexyl and methyl groups. A plausible fragmentation pathway would involve the initial cleavage of the amide bond, leading to the formation of characteristic acylium and amine ions.

Table 2: Predicted MS/MS Fragmentation Pattern of Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Plausible Neutral Loss |

| 233.1652 | 134.0964 | [C₈H₁₀NO]⁺ (2-methyl-3-aminobenzoyl cation) | C₆H₁₁N (Cyclohexylamine) |

| 233.1652 | 119.0859 | [C₈H₉N]⁺ (from loss of CO from the benzoyl cation) | H₂O + CO |

| 233.1652 | 100.1121 | [C₆H₁₄N]⁺ (Protonated cyclohexylamine) | C₈H₇NO (2-methyl-3-aminobenzonitrile) |

| 233.1652 | 83.0855 | [C₆H₁₁]⁺ (Cyclohexyl cation) | C₈H₁₀N₂O (Aminobenzamide moiety) |

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry for similar structures. The relative abundances of the fragment ions would depend on the collision energy used.

Specialized Mass Spectrometry Methods (e.g., TD-DART-MS, IMS)

Beyond conventional mass spectrometry techniques, specialized methods can provide further insights into the properties of this compound.

Thermal Desorption-Direct Analysis in Real Time Mass Spectrometry (TD-DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. For this compound, TD-DART-MS could be employed for high-throughput screening or for the direct analysis of the compound from various surfaces. The technique typically yields the protonated molecule with minimal fragmentation, making it suitable for rapid identification and confirmation.

Ion Mobility Spectrometry (IMS) , often coupled with mass spectrometry (IMS-MS), separates ions based on their size, shape, and charge. This technique could be used to separate this compound from potential isomers or impurities that have the same mass-to-charge ratio. The collision cross-section (CCS) value obtained from IMS provides an additional physicochemical parameter that can aid in the confident identification of the compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transformed Infrared (FT-IR) Spectroscopy

Fourier-Transformed Infrared (FT-IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds present. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its amine, amide, and aromatic functionalities.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3300 - 3250 | Medium | N-H stretching | Secondary Amide (-NH-) |

| 3100 - 3000 | Medium | C-H stretching | Aromatic Ring |

| 2930 - 2850 | Strong | C-H stretching | Cyclohexyl and Methyl groups |

| 1640 - 1620 | Strong | C=O stretching (Amide I band) | Amide |

| 1580 - 1550 | Medium | N-H bending (Amide II band) | Amide |

| 1600 - 1450 | Medium | C=C stretching | Aromatic Ring |

| 1300 - 1200 | Medium | C-N stretching | Amide and Amine |

Note: The predicted wavenumbers are based on typical ranges for the respective functional groups and may be influenced by the specific chemical environment within the molecule.

Electronic Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* and n → π* electronic transitions within the substituted benzene (B151609) ring.

The presence of the amino group (an auxochrome) and the benzamide (B126) moiety (a chromophore) will influence the position and intensity of the absorption maxima (λ_max). The amino group is expected to cause a bathochromic (red) shift in the absorption bands of the benzene ring.

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Predicted λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~ 240 | High | π → π* (E2-band) | Substituted Benzene Ring |

| ~ 290 | Moderate | π → π* (B-band) | Substituted Benzene Ring |

| ~ 330 | Low | n → π* | Carbonyl Group (C=O) |

Note: The predicted absorption maxima and molar absorptivities are estimates based on the electronic properties of similar aromatic amines and benzamides.

Circular Dichroism (CD) Spectrophotometry for Chiral Analysis

Circular dichroism is a powerful technique for investigating the stereochemistry of chiral molecules. However, a comprehensive search of scientific databases and literature reveals no specific studies that have employed CD spectrophotometry to analyze the chiral properties of this compound. The presence of a cyclohexyl group and potential for stereoisomers would make this compound a candidate for chiral analysis. In the absence of experimental data, it is not possible to discuss its specific CD spectrum, including the sign and magnitude of Cotton effects, which would be indicative of its absolute configuration and conformational preferences in solution.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and crystal packing.

A diligent search for crystallographic data for this compound in resources such as the Cambridge Structural Database (CSD) and other scientific repositories did not yield any results. Consequently, no information is available regarding its crystal system, space group, unit cell dimensions, or the intramolecular and intermolecular interactions that govern its solid-state structure. Without a published crystal structure, a detailed analysis of its molecular geometry and packing motifs cannot be performed.

Chromatographic Method Development and Validation for Research Samples

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. The development and validation of such methods are fundamental for quality control and research purposes.

There are no specific, validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reported in peer-reviewed literature. A hypothetical HPLC method would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, likely at a wavelength corresponding to the absorbance maximum of the benzamide chromophore. However, without experimental data, parameters such as retention time, resolution, and linearity cannot be reported.

Hypothetical HPLC Method Parameters

| Parameter | Example Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 25 °C |

Similarly, no validated Ultra-High Performance Liquid Chromatography (UHPLC) methods for this compound have been published. UHPLC, which utilizes smaller particle size columns and higher pressures, offers advantages in terms of speed and resolution over conventional HPLC. A prospective UHPLC method would be based on similar principles to an HPLC method but with adjusted parameters to leverage the benefits of the technology. The lack of published methods means that there is no available data on the performance characteristics of a UHPLC assay for this specific compound, such as its sensitivity, precision, and accuracy.

Hypothetical UHPLC Method Parameters

| Parameter | Example Value |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Column Temp. | 40 °C |

Computational Chemistry and Molecular Modeling for the Chemical Compound

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to elucidate the electronic properties of a molecule. For 3-amino-N-cyclohexyl-2-methylbenzamide, these calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is vital for predicting the molecule's reactivity, stability, and the types of intermolecular interactions it can form, such as hydrogen bonds and electrostatic interactions, which are crucial for binding to a biological target.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in structure-based drug design.

Prediction of Binding Modes and Orientations in Biological Receptors

In a hypothetical docking study, this compound would be placed into the binding site of a relevant biological receptor. The docking algorithm would then explore various binding poses, scoring them based on factors like intermolecular forces and geometric complementarity. The results would predict the most likely binding mode, which is a critical first step in understanding the compound's mechanism of action. For instance, studies on other benzamide (B126) derivatives have successfully predicted their binding orientations within the active sites of enzymes like histone deacetylases (HDACs). nih.gov

Elucidation of Key Amino Acid Residues Involved in Binding

Once a plausible binding mode is identified, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed. For this compound, the amino group, the amide linkage, and the aromatic ring could all participate in key interactions. The amino and amide groups are potential hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. Identifying these key residues is essential for understanding the structural basis of binding affinity and selectivity.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe how the ligand and protein adjust to each other's presence. These simulations can confirm the stability of key interactions observed in docking and reveal the role of molecular flexibility and solvent effects in the binding process. Such studies on benzamide derivatives have been used to validate docking predictions and provide a more refined understanding of the binding event. tandfonline.com

Investigation of Biological Targets and Molecular Mechanisms of Action

In Vitro Receptor Binding Affinity Profiling of the Chemical Compound

Detailed experimental data on the binding affinity of 3-amino-N-cyclohexyl-2-methylbenzamide at various receptor subtypes is not currently available in published scientific studies.

Opioid Receptor Subtype Binding (e.g., μ-, κ-, δ-opioid receptors)

No specific binding affinity data (such as Ki or IC50 values) for this compound at μ-, κ-, or δ-opioid receptors were found in the reviewed literature.

Serotonin Receptor Subtype Binding (e.g., 5-HT2A receptor)

Information regarding the in vitro binding profile of this compound at serotonin receptor subtypes, including the 5-HT2A receptor, is not available in the public domain.

Adenosine Receptor Subtype Binding (e.g., A1 receptor)

The binding affinity of this compound for adenosine receptor subtypes, such as the A1 receptor, has not been characterized in available scientific research.

Characterization of Binding Selectivity

Without primary binding affinity data for multiple receptor targets, a characterization of the binding selectivity of this compound cannot be conducted.

Functional Assays for Receptor Agonist and Antagonist Activity

G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., GTPγS assays)

No studies detailing the functional activity of this compound in GPCR signaling assays, such as GTPγS binding assays, were identified. Consequently, its potential agonist or antagonist effects at these receptors remain uncharacterized.

Receptor Transduction Pathway Elucidation

Enzyme Inhibition Studies of Benzamide (B126) Derivatives

The benzamide moiety is a prevalent structural feature in a multitude of enzyme inhibitors. Its ability to mimic the nicotinamide structure allows it to interact with the active sites of various enzymes.

Poly(ADP-ribosyl)transferase (PARP) Inhibition

Benzamide and its derivatives are well-established inhibitors of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and other cellular processes. The benzamide group in these inhibitors typically binds to the kinase hinge region within the ATP binding site of the enzyme. researchgate.net This interaction is often stabilized by hydrogen bonds, effectively blocking the enzyme's catalytic activity.

Table 1: Examples of Benzamide Derivatives and their PARP Inhibitory Activity

| Compound | Target | IC50 (nM) |

|---|---|---|

| Olaparib | PARP1/2 | 5 |

| Rucaparib | PARP1/2 | 1.4 |

| Niraparib | PARP1/2 | 3.8 / 2.1 |

Note: This table presents data for well-known PARP inhibitors containing a benzamide moiety to illustrate the potency of this class of compounds. Data is not specific to this compound.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. While some complex amide derivatives have been investigated as α-glucosidase inhibitors, there is limited direct evidence in the reviewed literature to suggest that simple benzamide derivatives are a prominent class of inhibitors for this enzyme. nih.govnih.gov Studies on compounds like benzimidazole-thioquinoline derivatives have shown α-glucosidase inhibitory activity, indicating that more complex heterocyclic systems incorporating an amide linkage may be required for potent inhibition. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Amide-Containing Compounds

| Compound Class | Example Compound | IC50 (µM) |

|---|---|---|

| Benzimidazole-thioquinoline | Compound 6j | 28.0 ± 0.6 |

| Galbanic acid amide | Compound 3h | 0.3 ± 0.3 |

Note: This table provides examples of amide-containing compounds with α-glucosidase inhibitory activity to provide context. These are not simple benzamide derivatives.

SARS-CoV Protease Inhibition

Benzamide derivatives have been explored as inhibitors of proteases essential for the replication of coronaviruses, such as the papain-like protease (PLpro) and the main protease (Mpro or 3CLpro). For SARS-CoV PLpro, noncovalent benzamide inhibitors have been shown to bind to the S3 and S4 pockets of the enzyme. nih.gov The benzamide moiety itself is crucial for the binding affinity. nih.gov In the case of the main protease, α-ketoamide derivatives have been developed as potent inhibitors. researchgate.net

Table 3: Inhibitory Activity of Benzamide Derivatives against SARS-CoV PLpro

| Compound | Configuration | IC50 (µM) |

|---|---|---|

| 2a | (R) | 2.3 |

| 2b | (R) | 0.6 |

Note: This table illustrates the structure-activity relationship of specific benzamide derivatives against SARS-CoV PLpro. Data is not specific to this compound.

ATAD2 Enzyme Inhibition

The ATPase family AAA domain-containing protein 2 (ATAD2) is a bromodomain-containing protein that has emerged as a target in cancer therapy. Benzamide derivatives have been designed to inhibit ATAD2. The proposed mechanism involves the amide bond of the benzamide forming a hydrogen bond with key amino acid residues, such as Asn1064, in the active site of the enzyme, thereby enhancing the binding affinity. tandfonline.com

Table 4: Inhibitory Activity of a Theophylline Derivative with a Benzamide Moiety against ATAD2

| Compound | Target | IC50 (µM) |

|---|---|---|

| Compound 19f | ATAD2 | 0.27 |

Note: This table provides examples of compounds with benzamide or related structures that inhibit ATAD2. Data is not specific to this compound. tandfonline.comresearchgate.net

Elucidation of Molecular Interactions and Binding Site Characteristics

Identification of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, no dedicated studies appear to have been published that identify its specific pharmacophoric features. Such an analysis would typically define the spatial arrangement of key elements such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its biological activity. Without experimental or computational modeling data, the precise pharmacophore of this compound remains speculative.

Role of Hydrogen Bonding and Hydrophobic Interactions in Target Engagement

Hydrogen bonds and hydrophobic interactions are crucial forces that govern the binding of a ligand to its receptor. The chemical structure of this compound, featuring an amino group, an amide linkage, a cyclohexyl ring, and a methyl-substituted benzene (B151609) ring, suggests the potential for both types of interactions. The amino and amide groups can act as hydrogen bond donors and acceptors, while the cyclohexyl and methyl-substituted phenyl groups provide hydrophobic surfaces. However, in the absence of co-crystallization studies with a biological target or detailed molecular modeling simulations, the specific role and relative importance of these interactions in any potential target engagement are unknown.

Preclinical Pharmacological Characterization in Animal Models

Preclinical studies in animal models are essential for characterizing the physiological and behavioral effects of a compound. Despite the existence of established models for assessing various pharmacological activities, there is no evidence in the public scientific literature of this compound having been subjected to such in vivo evaluations.

Assessment of Central Nervous System (CNS) Effects (e.g., antinociception, catalepsy)

Substituted benzamides, as a class, are known to exert a range of effects on the central nervous system, often through interaction with dopamine (B1211576) receptors. Standard preclinical tests for CNS activity include assessments of antinociception (pain relief) and catalepsy (a state of immobility). A review of available literature did not yield any studies that have investigated whether this compound produces these or any other CNS effects in animal models.

Behavioral Phenotyping in Zebrafish Models

Zebrafish larvae have emerged as a powerful high-throughput model for behavioral phenotyping of small molecules. Their rapid development and transparent bodies allow for the efficient screening of compounds for various effects, including changes in motor activity, sleep-wake cycles, and anxiety-like behaviors. However, no studies have been published that document the screening of this compound in a zebrafish behavioral model. Such a study could provide initial insights into the compound's potential neuroactive properties.

Dose-Response Relationships for Efficacy in Research Models

Establishing a dose-response relationship is a fundamental principle in pharmacology, as it demonstrates that the observed effect of a compound is dependent on the concentration administered. This is a critical step in characterizing the potency and efficacy of a potential therapeutic agent. As no in vivo efficacy studies for this compound have been reported, no data on its dose-response relationships in any research model are available.

Metabolite Identification and Metabolic Pathway Elucidation in Research Organisms

The investigation of the metabolic fate of "this compound" is a critical component in understanding its pharmacokinetic profile and potential biological activities. While direct and comprehensive studies on this specific molecule are not extensively available in publicly accessible literature, the metabolic pathways can be predicted based on the well-established biotransformation of structurally related compounds, including N-alkylbenzamides and aromatic amines. These studies typically involve in vitro systems, such as liver microsomes, and in vivo models in various research organisms to identify and characterize metabolites.

Characterization of In Vitro and In Vivo Metabolites

The characterization of metabolites is essential for elucidating the biotransformation pathways of a xenobiotic. For a compound like "this compound," several metabolic reactions can be anticipated based on its chemical structure. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues.

Potential Phase I Metabolic Pathways:

Hydroxylation: This is a common metabolic pathway for aromatic and aliphatic cyclic structures. The cyclohexyl ring of "this compound" is a likely target for hydroxylation at various positions, leading to the formation of hydroxylated metabolites. The aromatic ring could also undergo hydroxylation.

N-Dealkylation: The N-cyclohexyl group could potentially be removed, although this is generally a less common pathway for N-cycloalkyl amides compared to N-linear alkyl amides.

Oxidation of the Methyl Group: The methyl group on the benzamide ring is susceptible to oxidation to form a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and a carboxylic acid.

Aromatic Amine Oxidation: The primary amino group on the benzamide ring can undergo oxidation to form nitroso and nitro derivatives, which may be reactive.

Potential Phase II Metabolic Pathways:

Glucuronidation: The hydroxylated metabolites and the primary amino group can undergo conjugation with glucuronic acid, a common pathway to increase water solubility and facilitate excretion.

Sulfation: The hydroxylated metabolites and the amino group can also be conjugated with sulfate.

The following table illustrates the types of metabolites that could be hypothetically identified in in vitro and in vivo studies based on the metabolism of similar compounds.

| Hypothetical Metabolite | Potential Metabolic Reaction | Analytical Technique for Characterization |

| 4'-Hydroxy-3-amino-N-cyclohexyl-2-methylbenzamide | Cyclohexyl ring hydroxylation | LC-MS/MS, NMR |

| 3-Amino-N-(4-hydroxycyclohexyl)-2-methylbenzamide | Cyclohexyl ring hydroxylation | LC-MS/MS, NMR |

| 3-Amino-N-cyclohexyl-2-(hydroxymethyl)benzamide | Methyl group oxidation | LC-MS/MS, NMR |

| 3-Amino-N-cyclohexyl-2-carboxybenzamide | Methyl group oxidation | LC-MS/MS, NMR |

| 3-(Glucuronide)-amino-N-cyclohexyl-2-methylbenzamide | Glucuronidation of the amino group | LC-MS/MS, Enzymatic Hydrolysis |

| 4'-Hydroxy-3-amino-N-cyclohexyl-2-methylbenzamide glucuronide | Glucuronidation of a hydroxylated metabolite | LC-MS/MS, Enzymatic Hydrolysis |

This table is illustrative and based on predicted metabolic pathways. Actual metabolites would need to be confirmed through experimental studies.

Investigation of Metabolic Stability

Metabolic stability is a key parameter assessed during drug discovery and development, providing an indication of the extent of metabolism a compound is likely to undergo in vivo. It is typically evaluated in vitro using liver microsomes or hepatocytes. The metabolic stability of "this compound" would be a determinant of its half-life and oral bioavailability.

The investigation of metabolic stability involves incubating the compound with a preparation of metabolic enzymes (e.g., liver microsomes) and cofactors (e.g., NADPH) and measuring the disappearance of the parent compound over time. The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Based on the predicted metabolic pathways, the metabolic stability of "this compound" would likely be influenced by the activity of CYP enzymes. The presence of multiple potential sites for metabolism (cyclohexyl ring, methyl group, aromatic ring) suggests that the compound may be susceptible to metabolic breakdown.

The following table provides a hypothetical representation of metabolic stability data that would be generated from in vitro studies in different species.

| Species | In Vitro System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 25 | 27.7 |

| Mouse | Liver Microsomes | 18 | 38.5 |

| Dog | Liver Microsomes | 60 | 11.6 |

This table contains hypothetical data for illustrative purposes. The actual metabolic stability would need to be determined experimentally.

The differences in metabolic stability across species are common and are due to variations in the expression and activity of metabolic enzymes. Such data is crucial for selecting appropriate animal models for further non-clinical studies and for predicting the human pharmacokinetic profile.

Structure Activity Relationship Sar Studies of 3 Amino N Cyclohexyl 2 Methylbenzamide Derivatives

Systematic Exploration of Benzamide (B126) Ring Substitution Effects on Biological Activity

The substitution pattern on the benzamide ring is a critical determinant of the biological activity of 3-amino-N-cyclohexyl-2-methylbenzamide derivatives. The position and nature of substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target receptors.

Positional Isomerism and Substituent Nature (e.g., amino and methyl groups)

The relative positions of the amino and methyl groups on the benzamide ring play a pivotal role in defining the molecule's orientation and binding affinity. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from related benzamide series can provide valuable insights. For instance, in a series of 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at the 5-position was found to enhance antimycobacterial activity, highlighting the sensitivity of the benzamide scaffold to the electronic nature and position of its substituents. researchgate.net

In a study of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was observed that substituents on the phenyl ring of the R group and the heteroatoms of the amide, which can chelate with zinc ions, are critical for anti-proliferative activity. nih.gov This underscores the importance of the electronic and chelating properties conferred by the substitution pattern on the aromatic ring.

Table 1: Hypothetical Impact of Positional Isomerism on Activity

| Isomer | Expected Impact on Activity | Rationale |

| 3-amino-2-methyl | Reference Compound | The established activity is based on this specific arrangement. |

| 2-amino-3-methyl | Potentially Altered | Shifting the amino group to the ortho position could introduce steric clashes or enable new interactions. |

| 4-amino-2-methyl | Likely Different | Moving the amino group to the para position would significantly change the molecule's electronic distribution and potential for hydrogen bonding. |

| 5-amino-2-methyl | Potentially Reduced | Introduction of a substituent at the 5-position in a related series showed a significant effect on activity. researchgate.net |

Impact of Cyclohexyl Ring Modifications on Receptor Affinity and Functional Activity

The N-cyclohexyl group is a key feature of the molecule, contributing to its lipophilicity and providing a three-dimensional scaffold that can interact with hydrophobic pockets in a target receptor. Modifications to this ring can have a profound impact on the compound's affinity and functional activity.

Stereochemical Considerations and Conformational Preferences

Stereochemistry is also a critical factor. The presence of chiral centers on the cyclohexyl ring, especially when substituted, can lead to stereoisomers with markedly different biological activities. For a series of trans-N-[2-(methylamino)cyclohexyl]benzamides, both the S,S and R,R isomers were considered in the binding model, indicating the importance of stereochemistry for receptor interaction.

Variations in Cyclohexyl Ring Substituents

Introducing substituents on the cyclohexyl ring can modulate the compound's size, shape, and polarity, thereby fine-tuning its interaction with the target. The position and nature of these substituents are critical. For example, adding a bulky alkyl group could enhance van der Waals interactions within a large hydrophobic pocket, leading to increased affinity. Conversely, a polar substituent like a hydroxyl group could form a new hydrogen bond, potentially increasing both affinity and selectivity.

A study on N-[4-(alkyl)cyclohexyl]-substituted benzamides synthesized and evaluated derivatives with tert-butyl and ethyl groups at the 4-position of the cyclohexyl ring for anti-inflammatory and analgesic activities. This demonstrates a systematic approach to exploring the impact of cyclohexyl ring substituents on a specific biological outcome.

Influence of the Amide Linker and N-Substituents on Biological Profiles

The amide linker is a central component of the this compound scaffold, providing structural rigidity and hydrogen bonding capabilities. Modifications to this linker or the N-substituent can significantly alter the compound's biological profile.

The planarity of the amide bond and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are often essential for binding to target proteins. Altering the nature of the amide, for instance, by N-methylation, removes the hydrogen bond donor capability, which can be detrimental or beneficial depending on the specific receptor interactions. In a study of trans-N-[2-(methylamino)cyclohexyl]benzamides, the capacity of the amine N-substituent to act as an electron acceptor was found to play a significant role in binding.

Furthermore, the length and flexibility of the N-substituent can impact how the molecule positions itself within the binding site. While the parent compound has a cyclohexyl group, replacing it with other cyclic or acyclic moieties would be a key area of SAR exploration.

Design of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another that has similar physical and chemical properties.

For the this compound scaffold, several bioisosteric replacements could be envisioned:

Amide Bioisosteres : The amide bond can be susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres such as triazoles, oxadiazoles, or thioamides could enhance metabolic stability. For example, in a series of benzamide analogs, thioamide and selenoamide bioisosteres showed significant nematicidal activity.

Benzene (B151609) Ring Bioisosteres : The phenyl ring can be replaced with other aromatic heterocycles (e.g., pyridine, thiophene) or saturated bicyclic systems to explore new interactions and improve properties like solubility.

Cyclohexyl Ring Bioisosteres : The cyclohexyl group, which serves as a lipophilic anchor, could be replaced by other cyclic or acyclic alkyl groups to modulate lipophilicity and conformational flexibility. The cyclohexyl group itself can be considered a bioisostere for a phenyl group, offering a more three-dimensional structure.

A concrete example of bioisosteric design is the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, where the oxadiazole acts as a bioisostere to achieve desired biological activities. mdpi.com

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Amide (-CONH-) | 1,2,4-Triazole | Improve metabolic stability, mimic trans-amide bond geometry. |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Enhance metabolic stability, mimic planarity and dipole moment. |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter electronic properties. |

| Cyclohexyl Ring | Bicyclo[1.1.1]pentane | Introduce greater three-dimensionality and rigidity. |

| Cyclohexyl Ring | Piperidine Ring | Introduce a basic center, potential for new polar interactions. |

Lack of Publicly Available Data on Predictive Models for this compound Derivatives

While the principles of predictive modeling are widely applied in drug discovery and medicinal chemistry for various classes of compounds, it appears that specific studies on this compound and its analogs have not been published in the accessible scientific domain. Therefore, the detailed discussion on the development of predictive models, including data tables and specific research findings as requested, cannot be provided at this time.

Advanced Research Applications and Methodologies

Development of Analytical Methods for Detection in Research Specimens

The development of robust and sensitive analytical methods is crucial for the characterization and quantification of "3-amino-N-cyclohexyl-2-methylbenzamide" in various research specimens. While specific methods for this particular compound are not extensively documented in publicly available literature, established techniques for substituted benzamides can be readily adapted. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of benzamide (B126) derivatives. nih.gov

For the detection of "this compound," various detection methods can be coupled with HPLC. Ultraviolet (UV) spectroscopy is a common and straightforward detection method for compounds containing a chromophore like the benzamide ring. For enhanced sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) is the preferred method. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) would allow for the accurate identification and quantification of the compound and its potential metabolites in research specimens.

The following table outlines potential analytical methods applicable to "this compound" based on techniques used for similar compounds.

| Analytical Technique | Detector | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | UV/Vis | Purity assessment and quantification in bulk samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Identification and quantification in complex matrices like plasma or tissue homogenates. |

| Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole or Ion Trap MS | Highly sensitive and selective quantification for pharmacokinetic studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR Detector | Structural elucidation and confirmation of synthesis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | IR Detector | Identification of functional groups and confirmation of compound identity. |

Integration of High-Throughput Screening in Early Research Phases

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery and chemical biology research, enabling the rapid evaluation of large compound libraries for specific biological activities. nih.gov For a novel compound like "this compound," HTS methodologies can be instrumental in identifying its potential biological targets and mechanisms of action. youtube.com

Biochemical and cell-based assays are the two main categories of HTS methods. nih.gov Biochemical assays, such as those utilizing fluorescence polarization, FRET, and TR-FRET, can be employed to identify direct interactions between "this compound" and purified target proteins like enzymes or receptors. nih.gov Cell-based assays, on the other hand, can assess the compound's effects on cellular processes, including cell viability, reporter gene expression, and second messenger signaling. nih.gov

The integration of HTS can significantly accelerate the research and development process by quickly narrowing down the potential applications of "this compound." For instance, a screen against a panel of kinases or G-protein coupled receptors could rapidly identify potential targets.

Below is a table summarizing HTS approaches that could be applied in the early research of "this compound."

| HTS Approach | Assay Type | Potential Research Goal |

| Biochemical Screening | Enzyme Inhibition Assays | Identify specific enzymes inhibited by the compound. |

| Receptor Binding Assays | Determine the affinity of the compound for various receptors. | |

| Cell-Based Screening | Cell Viability Assays | Assess cytotoxic or cytostatic effects on different cell lines. |

| Reporter Gene Assays | Investigate the compound's effect on specific signaling pathways. | |

| High-Content Screening (HCS) | Automated Microscopy | Analyze morphological and phenotypic changes in cells upon treatment. |

Application in Chemical Biology as Selective Probes

Benzamide derivatives have been successfully developed as selective chemical probes to investigate biological systems. nih.gov A pertinent example is the creation of photoreactive benzamide probes for histone deacetylase 2 (HDAC2), which have been instrumental in mapping the binding site of this enzyme. nih.gov These probes typically incorporate a photoreactive group, like an azide, that can form a covalent bond with the target protein upon photoactivation, and a reporter tag, such as biotin, for subsequent detection and enrichment. nih.gov

Following this paradigm, "this compound" could serve as a scaffold for the design of novel chemical probes. The amino group on the benzamide ring provides a convenient handle for chemical modification, allowing for the attachment of photoreactive moieties and reporter tags. Such probes could be invaluable tools for identifying the direct binding partners of "this compound" within a complex cellular environment, a process known as target deconvolution.

The development of selective probes based on the "this compound" scaffold would enable a deeper understanding of its mechanism of action and could facilitate the discovery of new therapeutic targets.

| Probe Type | Key Feature | Application in Chemical Biology |

| Photoreactive Probes | Contains a photo-activatable group (e.g., azide, benzophenone) | Covalent labeling and identification of direct binding targets. nih.gov |

| Fluorescent Probes | Conjugated to a fluorophore | Visualization of the compound's subcellular localization and interaction with targets via microscopy. |

| Affinity-Based Probes | Immobilized on a solid support (e.g., beads) | Pull-down experiments to isolate and identify binding proteins from cell lysates. |

Interdisciplinary Approaches in Benzamide Research

Research on benzamides is inherently interdisciplinary, drawing upon expertise from synthetic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The synthesis of novel benzamide derivatives, for instance, requires a strong foundation in organic chemistry. cyberleninka.ru The biological evaluation of these compounds involves in vitro and in vivo pharmacological assays to determine their efficacy and mechanism of action. nih.gov

Quantitative structure-activity relationship (QSAR) studies represent a powerful interdisciplinary approach that combines chemical structure information with biological activity data to build predictive models. nih.gov These models can guide the design of new benzamide derivatives with improved potency and selectivity. nih.gov

Furthermore, the study of benzamide crystal structures and polymorphism through techniques like X-ray diffraction and computational modeling is an area of active research that bridges chemistry and materials science. acs.org Understanding the solid-state properties of compounds like "this compound" is critical for their development.

The continued investigation of "this compound" will benefit from a collaborative, interdisciplinary approach to fully elucidate its chemical properties and biological potential.

Future Research Trajectories for the Chemical Compound

Identification of Novel Biological Targets for Benzamide (B126) Scaffolds

The benzamide scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. Future research into 3-amino-N-cyclohexyl-2-methylbenzamide could begin by screening it against targets known to bind other benzamide-containing molecules.

One promising area of investigation is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which plays a critical role in DNA repair. nih.gov Several benzamide derivatives have been identified as potent PARP-1 inhibitors, a strategy that has proven effective in cancer therapy. nih.gov Investigating the potential of this compound to inhibit PARP-1 could open avenues for its development as an anticancer agent.

Another target of interest is Cereblon (CRBN) , an E3 ubiquitin ligase substrate receptor. nih.gov Benzamide-type derivatives have been developed as novel, non-phthalimide Cereblon binders for use in Proteolysis-Targeting Chimeras (PROTACs). nih.gov Exploring the interaction of this compound with Cereblon could lead to the development of new tools for targeted protein degradation.

Furthermore, the benzamide moiety is present in numerous kinase inhibitors . tandfonline.comnih.gov Kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in many diseases, including cancer. Screening this compound against a panel of kinases, such as Rho-associated kinase-1 (ROCK1), epidermal growth factor receptor (EGFR), and Aurora kinases, could identify novel inhibitory activities. tandfonline.comnih.govnih.gov

Finally, glucokinase (GK) represents another potential target. Benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes. nih.gov Assessing the ability of this compound to modulate glucokinase activity could reveal its potential in metabolic diseases.